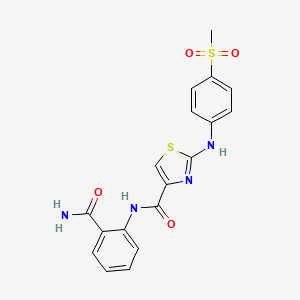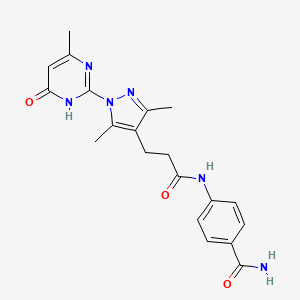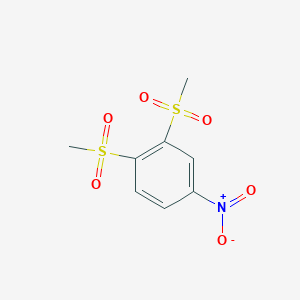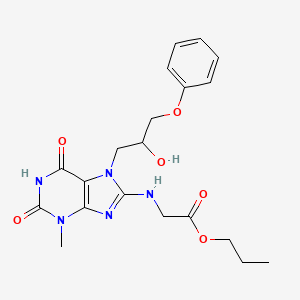![molecular formula C26H19ClFN5O4 B2738058 N-(4-fluorophenyl)-N'-[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea CAS No. 1029728-19-5](/img/structure/B2738058.png)
N-(4-fluorophenyl)-N'-[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-N'-[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrazinyl urea derivatives that have been shown to exhibit promising pharmacological properties.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
N-(4-fluorophenyl)-N'-[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea, due to its complex structure involving fluorophenyl and dihydropyrazinyl groups, is involved in various chemical synthesis processes and studies aimed at exploring its potential as a chemical intermediary or active compound in medicinal chemistry. For example, derivatives of N,N′-Disubstituted ureas have been synthesized, showing potential as inhibitors of human soluble epoxide hydrolase, indicating a methodology for creating compounds with specific inhibitory activities (Danilov et al., 2020). Additionally, the condensation of fluorinated compounds, including those similar to the queried molecule, has been investigated for the diastereoselective formation of various fluorinated heterocycles, demonstrating the molecule's relevance in synthesizing fluorine-containing pharmaceuticals (Saloutin et al., 2000).
Antifungal and Antibacterial Properties
Research into derivatives of N-(4-fluorophenyl)-N'-[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea has shown promise in antifungal and antibacterial applications. Compounds with structural similarities have been evaluated for their fungitoxic action against various pathogens, illustrating the potential of these molecules in developing new antifungal agents (Mishra et al., 2000). Additionally, some N-alkyl substituted urea derivatives have demonstrated in vitro antibacterial and antifungal activities, highlighting the broad antimicrobial potential of these compounds (Zheng et al., 2010).
Molecular Imaging and Pharmacological Applications
The structure of N-(4-fluorophenyl)-N'-[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea lends itself to the development of molecular imaging agents, particularly in the synthesis of PET biomarkers for angiogenic processes. The ability to label such compounds with fluorine-18, for example, offers a pathway to creating diagnostic tools for various diseases by targeting specific biological pathways (Ilovich et al., 2008). Additionally, derivatives have been investigated for their central nervous system activities, demonstrating anxiolytic and muscle relaxant properties and indicating their potential use in developing new treatments for CNS disorders (Rasmussen et al., 1978).
Agricultural and Environmental Research
In the agricultural sector, studies have explored the use of urea derivatives, including compounds structurally related to the queried molecule, as biostimulants or inhibitors to enhance crop yield and reduce nitrogen losses. These investigations provide insight into the potential environmental benefits and agricultural efficiency improvements through the judicious use of such chemicals (Souza et al., 2019).
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClFN5O4/c1-14-3-9-18-23(35)19(26-31-24(32-37-26)15-4-7-17(36-2)8-5-15)12-33(25(18)29-14)13-22(34)30-16-6-10-21(28)20(27)11-16/h3-12H,13H2,1-2H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWYTMGQUQGLOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC(=C(C=C3)F)Cl)C4=NC(=NO4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClFN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2737980.png)
![4-tert-butyl-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2737981.png)



![5-Bromo-4-chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B2737992.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-pyrazol-1-ylbenzamide](/img/structure/B2737993.png)
![1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2737994.png)
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2737995.png)

![N-(3-methoxyphenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2737998.png)